Introduction: The Role of N-methoxy-N-methyl-1H-indole-2-carboxamide in Modern Synthesis
Introduction: The Role of N-methoxy-N-methyl-1H-indole-2-carboxamide in Modern Synthesis
An In-Depth Technical Guide to the Structure Elucidation of N-methoxy-N-methyl-1H-indole-2-carboxamide
N-methoxy-N-methyl-1H-indole-2-carboxamide is a key heterocyclic building block belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The Weinreb amide functionality offers a distinct advantage: it is a stable and versatile precursor for the synthesis of ketones and aldehydes.[2] Unlike more reactive acylating agents, Weinreb amides react with organometallic reagents to form a stable tetrahedral intermediate that resists over-addition, thus cleanly yielding the desired carbonyl compound upon workup.[2][3]
This unique reactivity makes N-methoxy-N-methyl-1H-indole-2-carboxamide a valuable intermediate in the development of novel therapeutics targeting a range of conditions, from neurological disorders to infectious diseases.[4][5] Given its role as a critical precursor, the unambiguous confirmation of its structure and purity is paramount. An error in the identity of this starting material can lead to the synthesis of incorrect final compounds, wasting significant time and resources in a drug development pipeline.
This guide provides a comprehensive, multi-technique approach to the structure elucidation of N-methoxy-N-methyl-1H-indole-2-carboxamide, grounded in the principles of modern analytical chemistry. We will explore the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.
Part 1: A Validated Synthetic Pathway
Before characterizing a compound, one must synthesize it. The most direct and reliable method for preparing N-methoxy-N-methyl-1H-indole-2-carboxamide is the coupling of 1H-indole-2-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction requires the activation of the carboxylic acid, for which several effective peptide coupling reagents are available.[6]
Experimental Protocol: Synthesis via BOP Coupling
Rationale: Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a highly efficient coupling reagent that minimizes side reactions and has a strong record of success in forming amide bonds, including Weinreb amides, with low rates of racemization for chiral substrates.[3] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.
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Reagent Preparation: To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).
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Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add BOP reagent (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup & Isolation: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield N-methoxy-N-methyl-1H-indole-2-carboxamide as a solid. A typical melting point for this compound is 147-149 °C.[5]
Caption: Synthetic scheme for N-methoxy-N-methyl-1H-indole-2-carboxamide.
Part 2: The Analytical Workflow for Structure Elucidation
A robust structure elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.[7][8]
Caption: A logical workflow for synthesis, purification, and structure confirmation.
Mass Spectrometry: The First Checkpoint
Core Objective: To confirm the molecular formula (C₁₁H₁₂N₂O₂) by determining the accurate mass of the molecule.
High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard.[8] It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrument Setup: Use an ESI-Time of Flight (TOF) mass spectrometer. Calibrate the instrument immediately prior to analysis to ensure high mass accuracy (< 5 ppm).
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Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.
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Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The theoretical exact mass for C₁₁H₁₃N₂O₂⁺ ([M+H]⁺) is 205.0977. The experimentally observed mass should be within 5 ppm of this value.
| Formula | Ion | Theoretical Exact Mass | Expected Observed Mass (±5 ppm) |
| C₁₁H₁₂N₂O₂ | [M+H]⁺ | 205.0977 | 205.0967 - 205.0987 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Core Objective: To identify the key functional groups present in the molecule, providing rapid confirmation of a successful reaction.
Fourier-Transform Infrared (FTIR) spectroscopy is a fast and simple technique for identifying characteristic bond vibrations. For our target molecule, we expect to see stretches for the indole N-H, the amide C=O, and C-O bonds.
Experimental Protocol: FTIR (ATR)
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Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
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Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first.
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Data Analysis: Analyze the spectrum for characteristic absorption bands. The absence of a broad O-H stretch from the starting carboxylic acid (typically ~3300-2500 cm⁻¹) and the appearance of a sharp amide C=O stretch are key indicators of success.
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Rationale |
| Indole N-H | Stretching (ν) | ~3350-3330 | Typical for N-H stretch in a five-membered ring.[9][10] |
| Aromatic C-H | Stretching (ν) | ~3100-3000 | Characteristic of C-H bonds on the indole ring. |
| Aliphatic C-H | Stretching (ν) | ~2970-2930 | From the N-CH₃ and O-CH₃ methyl groups. |
| Amide C=O | Stretching (ν) | ~1650-1630 | Conjugation with the indole ring lowers the frequency from a typical amide (~1680 cm⁻¹). |
| Aromatic C=C | Stretching (ν) | ~1600-1450 | Skeletal vibrations of the indole ring system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Core Objective: To create a complete map of the carbon and proton framework of the molecule, confirming connectivity and definitively proving the structure.
NMR is the most powerful tool for the structure elucidation of organic molecules.[11] We will use a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments to assign every signal and validate the proposed structure.[7]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), and their neighboring protons (multiplicity). The following is a predicted spectrum based on established principles of indole chemistry.[12][13]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H1 (Indole N-H) | > 9.0 | broad singlet | 1H | The indole N-H proton is acidic and often broadened, resonating far downfield.[13] |
| H7 | ~7.7 | doublet | 1H | Aromatic proton adjacent to the ring fusion, deshielded. |
| H4 | ~7.6 | doublet | 1H | Aromatic proton adjacent to the ring fusion, deshielded. |
| H5, H6 | ~7.2-7.3 | multiplet | 2H | Aromatic protons on the benzene ring, appearing as overlapping multiplets. |
| H3 | ~7.0 | singlet | 1H | Proton on the five-membered ring, adjacent to the amide. |
| O-CH₃ | ~3.8 | singlet | 3H | Methoxy protons, typically appear as a sharp singlet in this region. |
| N-CH₃ | ~3.4 | singlet | 3H | N-methyl protons, also a sharp singlet. |
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Amide) | ~163 | Typical chemical shift for a conjugated amide carbonyl. |
| C7a, C3a (Bridgehead) | ~137, ~128 | Aromatic carbons at the ring fusion. |
| C2 | ~130 | Carbon bearing the amide group. |
| C4, C5, C6, C7 | ~120-125 | Aromatic CH carbons of the benzene portion of the indole. |
| C3 | ~108 | Aromatic CH carbon of the pyrrole portion of the indole. |
| O-CH₃ | ~62 | Methoxy carbon. The ¹³C shift is a reliable indicator of methoxy groups.[14] |
| N-CH₃ | ~34 | N-methyl carbon. |
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the aromatic protons H4, H5, H6, and H7, confirming their positions on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. This is the ultimate tool for assignment. For example, the proton signal at ~7.0 ppm would show a correlation to the carbon signal at ~108 ppm, definitively assigning them as H3 and C3, respectively.
Caption: Key 2D NMR correlations for definitive structure assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure good signal-to-noise and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
2D NMR Acquisition: Perform standard COSY and HSQC experiments using the instrument's predefined parameter sets, optimizing as needed for the specific sample.
-
Data Processing & Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Use the combination of all spectra to assign each signal to its corresponding atom in the structure.
Conclusion
The structure elucidation of N-methoxy-N-methyl-1H-indole-2-carboxamide is a systematic process that leverages a suite of modern analytical techniques. By following a logical workflow—beginning with synthesis and proceeding through HRMS for formula confirmation, FTIR for functional group identification, and a comprehensive suite of NMR experiments for definitive connectivity mapping—we can establish the identity and purity of this critical synthetic intermediate with the highest degree of confidence. This analytical rigor is essential for ensuring the success of subsequent synthetic steps and the integrity of research and development programs that rely on this versatile molecule.
References
-
Agrawal, P. K. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]
-
Appendino, G., et al. (2018). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]
-
Atanasova, M., et al. (2024). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI. Available at: [Link]
-
Bao, X., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry. Available at: [Link]
-
Caputo, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. National Institutes of Health (PMC). Available at: [Link]
-
MySkinRecipes. (n.d.). n-Methoxy-n-methyl-1h-indole-2-carboxamide. Available at: [Link]
-
Fouad, M. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. Available at: [Link]
-
Leal, F. A. B., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. MDPI. Available at: [Link]
-
Tran, T. N. Q., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. ResearchGate. Available at: [Link]
-
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Wera, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. National Institutes of Health (PMC). Available at: [Link]
-
Wera, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
ResearchGate. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Available at: [Link]
-
Wera, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. Available at: [Link]
-
CUTM Courseware. (n.d.). Lecture_Structure-elucidation-of-indole.pdf. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available at: [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Available at: [Link]
-
Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Available at: [Link]
-
Ghosh, S. K., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. National Institutes of Health (PMC). Available at: [Link]
-
Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. n-Methoxy-n-methyl-1h-indole-2-carboxamide [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
